1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Catalog No.
S627294
CAS No.
26853-31-6
M.F
C42H82NO8P
M. Wt
760.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

CAS Number

26853-31-6

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1

InChI Key

WTJKGGKOPKCXLL-VYOBOKEXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-palmitoyl-2-oleoyl-lecithin, 1-palmitoyl-2-oleoyl-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-oleoylphosphatidylcholine, 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer, 1-palmotoyl-2-oleoylglycero-3-phosphocholine, 1-POPC, alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl, beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine, palmitoyloleoylphosphatidylcholine, POPC lipid

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Liposome Formation:

POPC is a primary component in the formation of liposomes, microscopic spheres mimicking the structure of cell membranes. These liposomes serve as valuable tools in various research areas, including:

  • Drug delivery: Encapsulating therapeutic agents within liposomes allows targeted drug delivery to specific cells, improving treatment effectiveness and reducing side effects [Source: National Institutes of Health, ].
  • Vaccine development: Liposomes can be used as adjuvants, enhancing the immune response to vaccines by mimicking the structure of pathogens [Source: National Institutes of Health, ].
  • Membrane protein research: Liposomes containing purified membrane proteins enable researchers to study their structure, function, and interaction with other molecules in a controlled environment [Source: Journal of Molecular Biology, ].

Model Membrane Systems:

POPC's well-defined structure and biocompatibility make it an ideal component in creating model membrane systems. These systems serve as simplified representations of cell membranes, facilitating research on various cellular processes, such as:

  • Membrane biophysics: Studying the physical properties of membranes, including fluidity, permeability, and interactions with other molecules [Source: Biophysical Journal, ].
  • Membrane-protein interactions: Investigating how proteins interact with membranes, crucial for understanding various cellular functions [Source: Annual Review of Biochemistry, ].
  • Lipid raft research: Studying specialized microdomains within cell membranes enriched in specific lipids, including POPC, believed to play a role in various signaling and trafficking processes [Source: Nature Reviews Molecular Cell Biology, ].

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound characterized by its unique acyl chain composition, specifically containing palmitic acid at the sn-1 position and oleic acid at the sn-2 position. Its molecular formula is C₄₂H₈₃NO₈P, and it has a molecular weight of 760.10 g/mol . This compound is classified as a phospholipid and plays a crucial role in cellular membranes, contributing to membrane fluidity and functionality.

POPC's primary function is structural. It forms the phospholipid bilayer, the foundation of cell membranes. This bilayer acts as a barrier, controlling the passage of molecules and ions in and out of the cell []. Additionally, POPC can be used to create artificial membranes (liposomes) for drug delivery or studying membrane protein function.

, including:

  • Hydrolysis: It can be hydrolyzed by phospholipases, leading to the release of fatty acids and lysolipids.
  • Transesterification: This reaction can modify the acyl chains, which is significant in lipid metabolism and the synthesis of bioactive lipids.
  • Formation of Liposomes: The compound can spontaneously form liposomes in aqueous environments, which are essential for drug delivery systems and nanocarrier applications.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

  • Membrane Structure: It contributes to the structural integrity of cell membranes, influencing permeability and fluidity.
  • Cell Signaling: This phospholipid can serve as a precursor for signaling molecules, such as diacylglycerol and phosphatidic acid, which are involved in various cellular signaling pathways.
  • Antioxidant Properties: Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic and oleic acids followed by phosphorylation.
  • Enzymatic Synthesis: Using specific acyltransferases that catalyze the transfer of acyl groups from fatty acyl-CoA to glycerol phosphate.
  • Lipid Extraction: Isolation from natural sources, such as egg yolk or soybeans, where it occurs naturally in complex lipid mixtures.

The applications of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine include:

  • Drug Delivery Systems: As a component of liposomes and nanoparticles for targeted drug delivery.
  • Biotechnology: Used in membrane protein studies and reconstitution experiments due to its ability to form stable lipid bilayers.
  • Cosmetic Formulations: Incorporated into skin care products for its emulsifying properties and skin barrier enhancement.

Interaction studies involving 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have focused on:

  • Protein-Lipid Interactions: Investigating how this phospholipid interacts with membrane proteins, affecting their structure and function.
  • Lipid-Lipid Interactions: Understanding how it interacts with other lipids in membranes, influencing membrane dynamics and properties.

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. These include:

Compound NameAcyl ChainsUnique Features
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholineOleic acid (sn-1), Palmitic acid (sn-2)Different acyl chain positioning
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholinePalmitic acid (sn-1), Stearic acid (sn-2)Higher saturation due to stearic acid
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholineStearic acid (sn-1), Palmitic acid (sn-2)Increased melting point due to stearic acid

Uniqueness

The uniqueness of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine lies in its specific combination of saturated and unsaturated fatty acids at defined positions on the glycerol backbone. This configuration influences its physical properties, biological functions, and applications compared to other similar phosphatidylcholine compounds.

Physical Description

Solid

XLogP3

13.6

Hydrogen Bond Acceptor Count

8

Exact Mass

759.57780557 g/mol

Monoisotopic Mass

759.57780557 g/mol

Heavy Atom Count

52

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

TE895536Y5

Other CAS

26853-31-6

Wikipedia

POPC

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholinehydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19903. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 20084. T. Yaguchi, T. Nagata, T. Nishizaki “1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression”Behav Brain Res. Vol. 204(1), pp. 129-132, 2009

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